

infantile free sialic acid storage disease (ISSD) overview

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An In-depth Technical Guide to Infantile Free Sialic Acid Storage Disease (ISSD)

Executive Summary

Infantile Free Sialic Acid Storage Disease (ISSD) represents the most severe phenotype of a spectrum of neurodegenerative lysosomal storage disorders known as Free Sialic Acid Storage Disorders (**FSASD**).^[1] It is an autosomal recessive condition arising from mutations in the SLC17A5 gene, which encodes the lysosomal sialic acid transporter, sialin.^{[2][3]} Dysfunction of this transporter leads to the accumulation of free N-acetylneuraminic acid (sialic acid) within lysosomes, triggering a cascade of cellular pathology.^{[2][4]} Clinically, ISSD is characterized by a severe, early-onset presentation that can include nonimmune hydrops fetalis, severe developmental delay, failure to thrive, coarse facial features, hepatosplenomegaly, and cardiomegaly.^{[1][5]} The disease progresses rapidly, with mortality typically occurring in early childhood.^{[1][6]} Diagnosis relies on the quantification of free sialic acid in urine and cultured fibroblasts, confirmed by molecular genetic analysis of the SLC17A5 gene.^{[7][8]} Currently, no curative therapy exists, and management is entirely supportive.^{[7][9]} This document provides a comprehensive overview of the molecular basis, pathophysiology, quantitative clinical data, and key experimental methodologies relevant to ISSD research and therapeutic development.

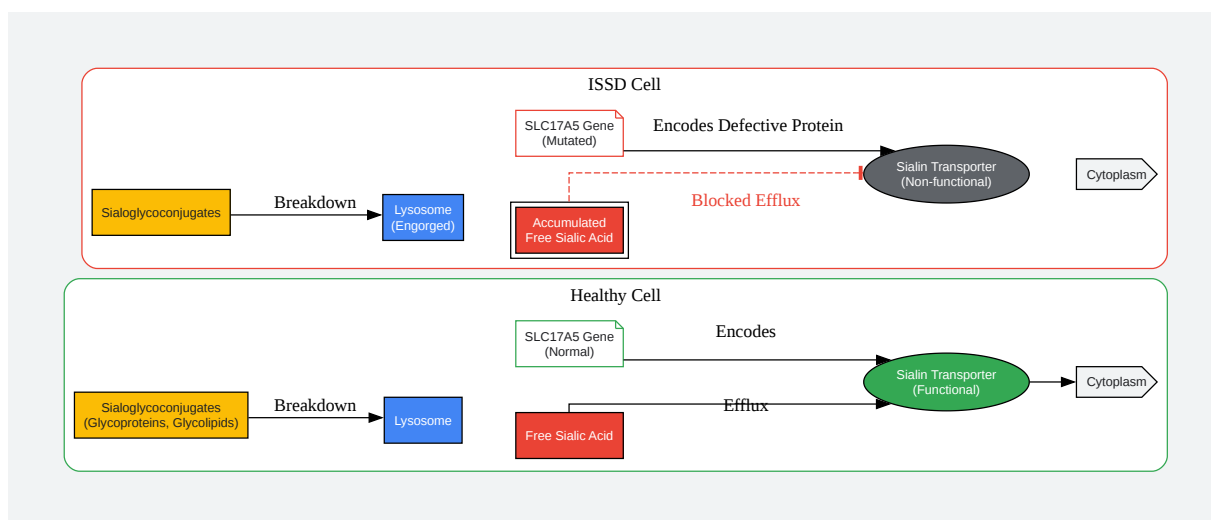
Pathophysiology and Genetic Basis

The Role of Sialin (SLC17A5)

ISSD is caused by biallelic pathogenic variants in the SLC17A5 gene, located on chromosome 6q14-q15.[2][10] This gene provides the blueprint for sialin, a 495-amino acid lysosomal membrane protein with 12 transmembrane domains.[3][11] Sialin functions as a proton-coupled transporter, responsible for the efflux of free sialic acid (N-acetylneuraminic acid) from the lysosome into the cytoplasm after the breakdown of sialoglycoconjugates like glycoproteins and glycolipids.[3][5][7]

Molecular Consequences of SLC17A5 Mutations

Over 50 pathogenic mutations have been identified in the SLC17A5 gene.[3][7] These mutations, which include missense, nonsense, splicing, and deletion variants, lead to a loss of sialin function.[3] The resulting impairment of the active transport system for free sialic acid across the lysosomal membrane causes its accumulation within the lysosome.[5][10] This intralysosomal storage is the primary cellular defect in ISSD.[4][6] The accumulation of the negatively charged sialic acid is thought to disrupt various cellular processes, including lysosomal pH homeostasis and autophagy, contributing to the multisystemic pathology observed in the disease.[3][12][13]



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Caption: Pathophysiology of ISSD: Normal vs. Diseased Cell.

Clinical Manifestations and Disease Spectrum

FSASD presents as a clinical spectrum, with ISSD being the most severe form.[1][14] The milder form is known as Salla disease, first identified in a Finnish population.[2][3]

Key Clinical Features of ISSD:

- Prenatal/Neonatal Onset: Symptoms often appear before or shortly after birth.[8][14] Nonimmune hydrops fetalis and neonatal ascites are common presentations.[1][6]

- **Neurological Impairment:** Severe developmental delay, profound intellectual disability, hypotonia, and seizures are characteristic.[2][5]
- **Systemic Involvement:** Hepatosplenomegaly (enlarged liver and spleen), cardiomegaly (enlarged heart), and nephrotic syndrome are frequently observed.[1][6][15]
- **Dysmorphic Features:** Patients often develop coarse facial features over time.[1][14]
- **Skeletal Abnormalities:** Dysostosis (abnormal bone formation) and clubfeet can occur.[2][8]
- **Prognosis:** The disease is rapidly progressive, and life expectancy is severely reduced, with survival often limited to early childhood.[1][16]

Quantitative Data Summary

Table 1: Disease Prevalence and Genetics

Parameter	Value	Reference
Worldwide Prevalence (FSASD)	<1 to 3 per 1,000,000	[1][7]
Inheritance Pattern	Autosomal Recessive	[7][16]
Causal Gene	SLC17A5	[2][9]
Gene Locus	6q14-q15	[10]
Reported Pathogenic Variants	>50	[3][7]
Reported Cases Worldwide	~250-260	[1][7]

Table 2: Biomarker Levels in FSASD

Biomarker	ISSD (Severe Form)	Salla Disease (Milder Form)	Normal Control Range	Reference
Urinary Free Sialic Acid	~100-fold increase over normal	~10-fold increase over normal	Varies with age (e.g., 0-9.8 mmol/mol creatinine for >10 years)	[1][3][17]
Fibroblast Free Sialic Acid	Up to 86-fold increase	~9-fold increase	Not specified	[18]
CSF Free Sialic Acid	Elevated	Elevated (may be elevated even with normal urine levels)	Not specified	[3]

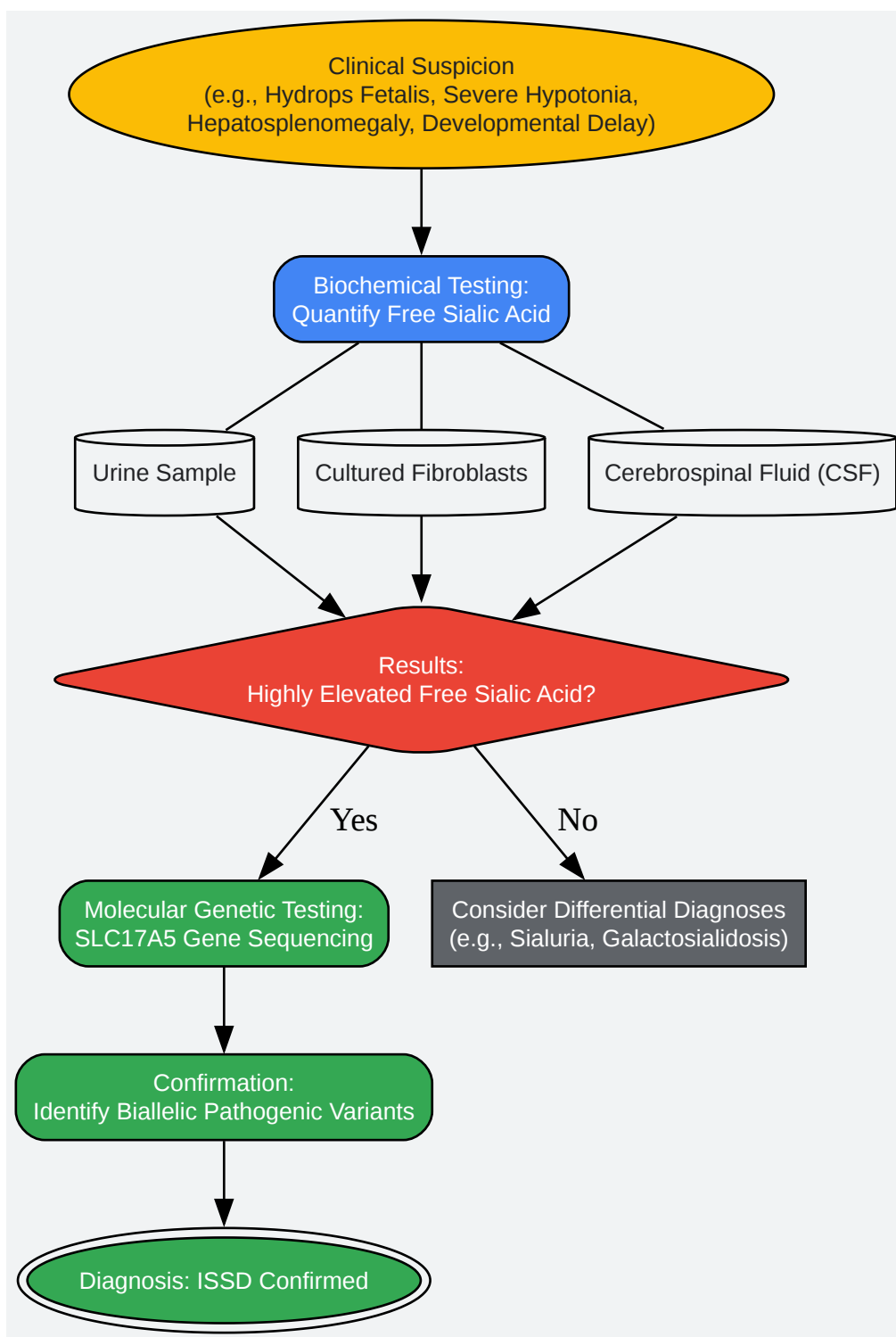
Note: Urinary excretion values are often normalized to creatinine.[17]

Table 3: Clinical Outcomes in a Quantitative Natural History Study (N=116)

Parameter	Median Value	Reference
Age at Onset	0.17 years	[19]
Age at Diagnosis	3 years	[19]
Diagnostic Delay	2.5 years	[19]
Survival	11 years	[19]

Diagnosis

A definitive diagnosis of ISSD involves a combination of clinical evaluation, biochemical analysis, and molecular genetic testing.[7]



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Caption: Diagnostic workflow for Infantile Free Sialic Acid Storage Disease.

Differential diagnoses include other disorders with elevated sialic acid, such as sialuria (where sialic acid is elevated in the cytoplasm, not the lysosome) and galactosialidosis (where sialic

acid is bound to glycoconjugates).[1][7]

Experimental Protocols

Quantification of Free Sialic Acid in Urine via HPLC-Tandem Mass Spectrometry

This method provides rapid, sensitive, and specific quantification of free sialic acid.[17]

Methodology:

- Sample Preparation:
 - Adjust urine sample volume to an equivalent of 100 nmol of creatinine to normalize for urine concentration.[17]
 - Add a known quantity of an internal standard (e.g., 2-keto-3-deoxy-d-glycero-d-galactonononic acid or $^{13}\text{C}_3$ -sialic acid).[17][20]
 - Dilute the sample with water to a final volume (e.g., 250 μL).[17]
 - Filter the sample before injection.[20]
- Chromatography:
 - Inject a small volume (e.g., 10 μL) into an HPLC system.[17]
 - Utilize a reverse-phase C18 column for separation.[21]
- Mass Spectrometry:
 - Perform analysis using a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode.[17][20]
 - Use Multiple Reaction Monitoring (MRM) to detect specific mass transitions for sialic acid (e.g., m/z 308.3 \rightarrow m/z 86.9) and the internal standard.[17][20]
- Quantification:

- Calculate the concentration of sialic acid based on the ratio of its peak area to that of the internal standard, plotted against a standard curve.
- Express the final result as mmol of sialic acid per mol of creatinine.[17]

Molecular Genetic Analysis of the SLC17A5 Gene

This process identifies the causative mutations in the SLC17A5 gene.[1][11]

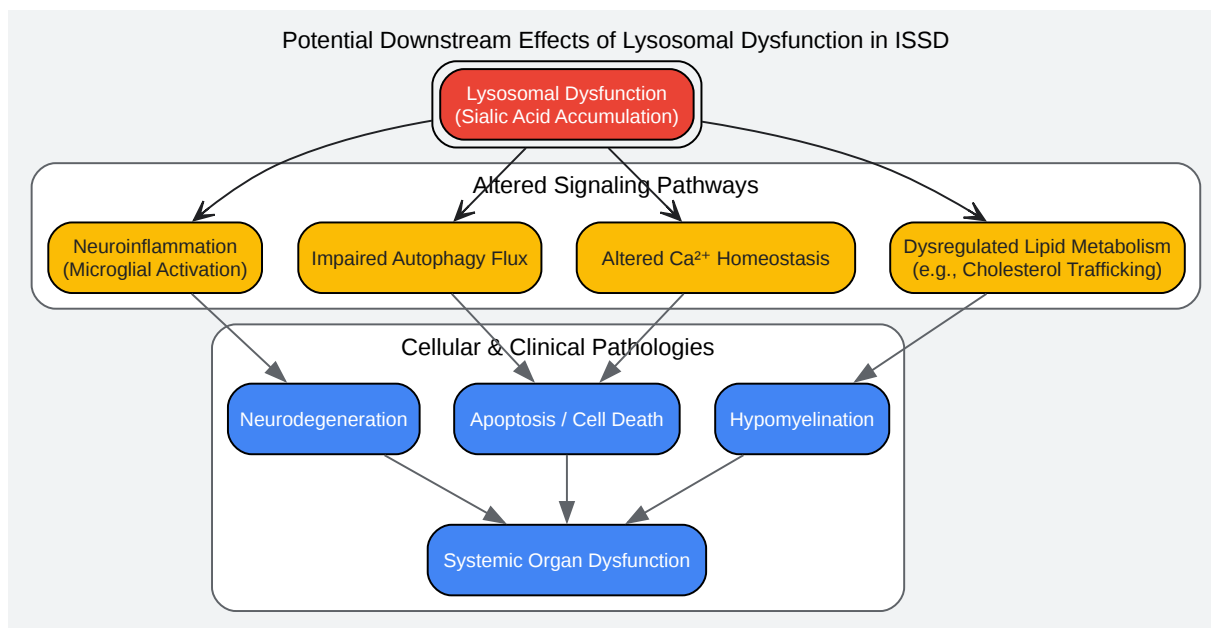
Methodology:

- DNA Extraction: Isolate genomic DNA from a patient sample (e.g., whole blood, cultured fibroblasts).
- PCR Amplification:
 - Design intronic primers that flank each of the 11 coding exons of the SLC17A5 gene.[11]
 - Perform Polymerase Chain Reaction (PCR) for each exon to amplify the entire coding region and the exon-intron boundaries.[11]
 - PCR reactions are typically run for 30-35 cycles with specific annealing temperatures for each primer pair.[11]
- Sequencing:
 - Purify the PCR products.
 - Sequence the amplicons using either traditional Sanger sequencing or a Next-Generation Sequencing (NGS) platform.[1][22] NGS allows for simultaneous sequencing of multiple genes or the entire exome.[22]
- Data Analysis:
 - Align the patient's sequence reads to the SLC17A5 reference sequence (e.g., NCBI RefSeq transcripts).[22]

- Identify variants (single nucleotide variants, small insertions/deletions) by comparing the patient's sequence to the reference.
- Confirm that identified variants are present on both alleles (biallelic) to establish the autosomal recessive inheritance pattern.[\[1\]](#)
- Deletion/Duplication Analysis (if necessary):
 - If sequencing identifies only one or no pathogenic variants in a patient with a clear biochemical diagnosis, perform gene-targeted deletion/duplication analysis to detect larger exon-level or whole-gene copy number variants.[\[1\]](#)

Disrupted Cellular Signaling in Lysosomal Storage Disorders

The lysosome is not merely a recycling center but a critical hub for cellular signaling, nutrient sensing, and metabolic regulation.[\[13\]](#) In LSDs like ISSD, the primary storage defect triggers a complex cascade of secondary pathological events.[\[12\]](#)[\[23\]](#) While the precise pathways downstream of sialic acid accumulation are still under investigation, research into related LSDs provides a framework for understanding the potential consequences.[\[24\]](#)[\[25\]](#)



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Caption: Disrupted signaling cascades downstream of lysosomal storage.

Key Disrupted Pathways:

- **Autophagy:** The accumulation of substrate can impair the fusion of autophagosomes with lysosomes, disrupting the clearance of damaged organelles and misfolded proteins, which is central to neuronal health.[13]
- **Inflammation:** Stressed lysosomes can activate inflammatory pathways, leading to chronic neuroinflammation driven by microglial activation, a common feature in many neurodegenerative LSDs.[24][25]
- **Calcium Homeostasis:** Lysosomes are important stores of intracellular calcium. Their dysfunction can lead to aberrant calcium signaling, impacting a multitude of cellular processes, including apoptosis.[12]

- **Lipid Metabolism:** The proper function of the endo-lysosomal system is critical for cholesterol and lipid trafficking. Disruptions can lead to secondary accumulation of other molecules and affect membrane biology, which is particularly relevant for myelination in the central nervous system.^{[12][13]}

Therapeutic Strategies and Future Directions

Currently, there is no approved, disease-modifying therapy for ISSD.^{[3][7]} Patient management is supportive and symptomatic, including nutritional support, physical therapy, and anti-convulsant medications for seizures.^{[7][8]}

Potential Future Therapeutic Avenues:

- **Gene Therapy:** Introducing a functional copy of the SLC17A5 gene via viral vectors (e.g., AAV) is a promising strategy to restore sialin function in affected cells, particularly neurons.
- **Small Molecule Chaperones:** For certain missense mutations, small molecules could potentially be developed to help the misfolded sialin protein achieve its correct conformation and trafficking to the lysosomal membrane.
- **Substrate Reduction Therapy (SRT):** While more challenging for a transport defect than an enzyme deficiency, strategies to reduce the influx of sialoglycoconjugates into the lysosome could theoretically lessen the burden of sialic acid accumulation.
- **Targeting Downstream Pathways:** Developing drugs that mitigate the secondary effects of lysosomal storage, such as neuroinflammation or impaired autophagy, could help manage disease progression.^[24]

Recent elucidation of the cryo-electron microscopy structure of human sialin provides a significant breakthrough, offering a detailed molecular blueprint that can accelerate structure-based drug design and the development of targeted therapies for **FSASD**.^[26]

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References

- 1. Free Sialic Acid Storage Disorder - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Infantile free sialic acid storage disease - Wikipedia [en.wikipedia.org]
- 3. Free Sialic Acid Storage Disorder: Progress and Promise - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Infantile sialic acid storage disease: biochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Free sialic acid storage disorder: MedlinePlus Genetics [medlineplus.gov]
- 6. Clinical spectrum of infantile free sialic acid storage disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Orphanet: Free sialic acid storage disease [orpha.net]
- 8. SSA - POMS: DI 23022.780 - Infantile Free Sialic Acid Storage Disease - 09/25/2025 [secure.ssa.gov]
- 9. myriad.com [myriad.com]
- 10. Infantile Sialic Acid Storage Disease | Syndromes: Rapid Recognition and Perioperative Implications, 2e | AccessAnesthesiology | McGraw Hill Medical [accessanesthesiology.mhmedical.com]
- 11. The Spectrum of SLC17A5-Gene Mutations Resulting in Free Sialic Acid–Storage Diseases Indicates Some Genotype-Phenotype Correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cellular pathophysiology of lysosomal storage diseases - Fabry Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Sialic Acid Storage Disease | Boston Children's Hospital [childrenshospital.org]
- 15. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]
- 16. medlineplus.gov [medlineplus.gov]
- 17. Quantification of free sialic acid in urine by HPLC-electrospray tandem mass spectrometry: a tool for the diagnosis of sialic acid storage disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A cross-sectional quantitative analysis of the natural history of free sialic acid storage disease-an ultra-orphan multisystemic lysosomal storage disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]
- 21. An efficient and robust HPLC method to determine the sialylation levels of human epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. providers2.genedx.com [providers2.genedx.com]
- 23. Molecular Mechanisms in Lysosomal Storage Diseases: From Pathogenesis to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. academic.oup.com [academic.oup.com]
- 26. STAR Foundation - Unraveling the Mysteries of SLC17A5 [star-foundation.io]
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